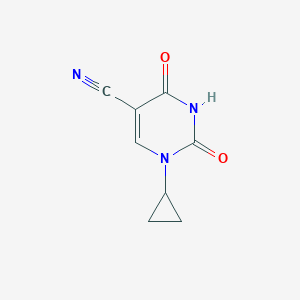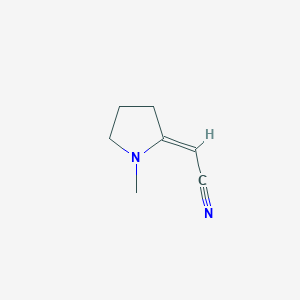
(1-Methyl-2-pyrrolidinylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-2-pyrrolidinylidene)acetonitrile, also known as MPAN, is a chemical compound that has been extensively studied for its potential use in scientific research. MPAN is a versatile compound that can be synthesized using various methods, and it has been found to have a range of biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of (1-Methyl-2-pyrrolidinylidene)acetonitrile is not fully understood, but it is believed to act as a nucleophile in various reactions. It has been found to be a useful reagent for the synthesis of various compounds due to its ability to undergo nucleophilic addition reactions. (1-Methyl-2-pyrrolidinylidene)acetonitrile has also been found to be a useful ligand in various catalytic reactions, due to its ability to coordinate with metals.
Biochemical And Physiological Effects
(1-Methyl-2-pyrrolidinylidene)acetonitrile has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, and it has also been found to have anti-inflammatory properties. (1-Methyl-2-pyrrolidinylidene)acetonitrile has also been found to have potential applications in the treatment of neurodegenerative diseases, due to its ability to inhibit the aggregation of amyloid-beta proteins.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (1-Methyl-2-pyrrolidinylidene)acetonitrile in lab experiments is its versatility. It can be synthesized using various methods, and it has a range of potential applications in organic chemistry. However, one limitation of using (1-Methyl-2-pyrrolidinylidene)acetonitrile is that it can be difficult to handle due to its high reactivity. Careful handling is required to ensure that reactions proceed smoothly and safely.
Future Directions
There are many potential future directions for research involving (1-Methyl-2-pyrrolidinylidene)acetonitrile. One area of interest is the development of new synthetic methods for (1-Methyl-2-pyrrolidinylidene)acetonitrile, which could lead to the synthesis of new compounds with potential applications in various fields. Another area of interest is the study of the biochemical and physiological effects of (1-Methyl-2-pyrrolidinylidene)acetonitrile, which could lead to the development of new treatments for various diseases. Additionally, the use of (1-Methyl-2-pyrrolidinylidene)acetonitrile in catalytic reactions is an area of interest for future research, as it has the potential to lead to the development of new catalysts with improved activity and selectivity.
Synthesis Methods
(1-Methyl-2-pyrrolidinylidene)acetonitrile can be synthesized using various methods, including the reaction of 1-methyl-2-pyrrolidinone with acetonitrile in the presence of a strong base. The reaction typically proceeds at room temperature and yields a high purity product. Other methods for synthesizing (1-Methyl-2-pyrrolidinylidene)acetonitrile include the reaction of 1-methylpyrrolidinium salts with acetonitrile, or the reaction of 1-methyl-2-pyrrolidinone with cyanogen bromide.
Scientific Research Applications
(1-Methyl-2-pyrrolidinylidene)acetonitrile has been used extensively in scientific research, particularly in the field of organic chemistry. It has been found to be a useful reagent for the synthesis of various compounds, including pyrrolidines, β-lactams, and other nitrogen-containing heterocycles. (1-Methyl-2-pyrrolidinylidene)acetonitrile has also been used in the synthesis of chiral compounds, which have potential applications in the pharmaceutical industry.
properties
CAS RN |
171918-46-0 |
|---|---|
Product Name |
(1-Methyl-2-pyrrolidinylidene)acetonitrile |
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
(2Z)-2-(1-methylpyrrolidin-2-ylidene)acetonitrile |
InChI |
InChI=1S/C7H10N2/c1-9-6-2-3-7(9)4-5-8/h4H,2-3,6H2,1H3/b7-4- |
InChI Key |
ISCVFPUOTPSSOQ-DAXSKMNVSA-N |
Isomeric SMILES |
CN\1CCC/C1=C/C#N |
SMILES |
CN1CCCC1=CC#N |
Canonical SMILES |
CN1CCCC1=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






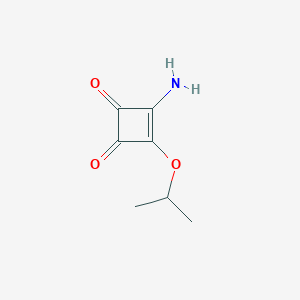

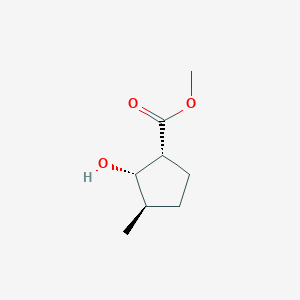
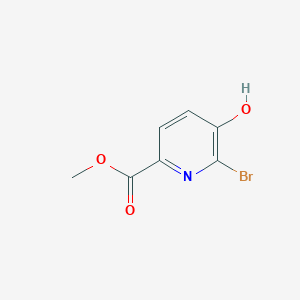
![N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide](/img/structure/B62609.png)
![Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl]-](/img/structure/B62610.png)
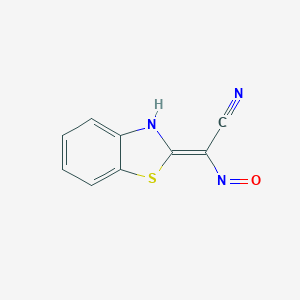

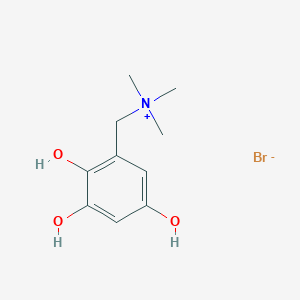
![1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B62622.png)
